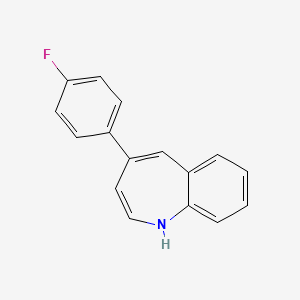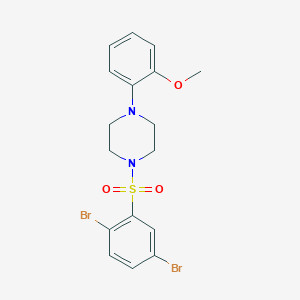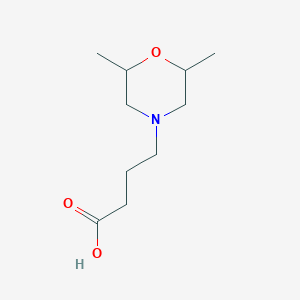
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione is an organic compound characterized by the presence of two pyrazole rings attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione typically involves the reaction of 3,5-dimethylpyrazole with hexane-1,6-dione under controlled conditions. One common method includes:
Starting Materials: 3,5-dimethylpyrazole and hexane-1,6-dione.
Reaction Conditions: The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like acetic acid.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated pyrazole derivatives.
Applications De Recherche Scientifique
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Metal Complex Formation: Acts as a chelating agent, binding to metal ions and forming stable complexes.
Bioactivity: Interacts with cellular targets, potentially affecting signaling pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-bis(1H-pyrazol-1-yl)hexane-1,6-dione: Lacks the methyl groups on the pyrazole rings.
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-2,5-dione: Has different positions for the carbonyl groups.
Uniqueness
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione is unique due to the presence of methyl groups on the pyrazole rings, which can influence its reactivity and binding properties. This structural feature may enhance its stability and specificity in forming complexes or interacting with biological targets.
Propriétés
Formule moléculaire |
C16H22N4O2 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
1,6-bis(3,5-dimethylpyrazol-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C16H22N4O2/c1-11-9-13(3)19(17-11)15(21)7-5-6-8-16(22)20-14(4)10-12(2)18-20/h9-10H,5-8H2,1-4H3 |
Clé InChI |
PVQVHVOFNNSYPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(=O)CCCCC(=O)N2C(=CC(=N2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)


![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)




![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)

